Sodium (2S-(2alpha,5alpha,6beta))-6-((3-(benzyloxy)-1,3-dioxo-2-phenylpropyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate
Description
This compound is a sodium salt of a β-lactam antibiotic derivative featuring a bicyclic 4-thia-1-azabicyclo[3.2.0]heptane core. Its structure includes a 3-(benzyloxy)-1,3-dioxo-2-phenylpropyl side chain at the 6β-position, which distinguishes it from classical penicillins. The sodium carboxylate group enhances solubility, making it suitable for parenteral administration.
Properties
CAS No. |
4628-27-7 |
|---|---|
Molecular Formula |
C24H23N2NaO6S |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-2-phenyl-3-phenylmethoxypropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H24N2O6S.Na/c1-24(2)18(22(29)30)26-20(28)17(21(26)33-24)25-19(27)16(15-11-7-4-8-12-15)23(31)32-13-14-9-5-3-6-10-14;/h3-12,16-18,21H,13H2,1-2H3,(H,25,27)(H,29,30);/q;+1/p-1/t16?,17-,18+,21-;/m1./s1 |
InChI Key |
OPGIEYWUUHSZHP-OZAKWNFJSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2S-(2alpha,5alpha,6beta))-6-((3-(benzyloxy)-1,3-dioxo-2-phenylpropyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common approach is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the compound, which can then be further derivatized through various transformations.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium (2S-(2alpha,5alpha,6beta))-6-((3-(benzyloxy)-1,3-dioxo-2-phenylpropyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Sodium (2S-(2alpha,5alpha,6beta))-6-((3-(benzyloxy)-1,3-dioxo-2-phenylpropyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium (2S-(2alpha,5alpha,6beta))-6-((3-(benzyloxy)-1,3-dioxo-2-phenylpropyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the penicillin family, characterized by the β-lactam ring fused to a thiazolidine ring. Below is a detailed comparison with structurally related analogs:
Structural Comparison
Physicochemical Properties
- IR Spectroscopy : The sodium carboxylate group in the target compound exhibits anti-symmetrical (∼1550 cm⁻¹) and symmetrical (∼1400 cm⁻¹) stretching vibrations, consistent with ionic carboxylates (see ) . This is comparable to other sodium salts like ampicillin .
- Solubility : The sodium salt form improves aqueous solubility, critical for injectable formulations.
Stability and Reactivity
- The dioxo group in the side chain may stabilize the β-lactam ring by electron-withdrawing effects, reducing hydrolysis rates compared to ampicillin .
Biological Activity
Sodium (2S-(2alpha,5alpha,6beta))-6-((3-(benzyloxy)-1,3-dioxo-2-phenylpropyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylate is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound is characterized by a unique bicyclic structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 507.53 g/mol. The presence of the thiazolidine ring and the benzyloxy group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H30N3NaO8S |
| Molecular Weight | 507.53 g/mol |
| Melting Point | >168°C (decomposes) |
| Solubility | Slightly soluble in DMSO |
| Stability | Hygroscopic |
The compound exhibits its biological activity primarily through its interaction with various biological pathways:
- Antimicrobial Activity : The compound has been shown to possess antimicrobial properties, particularly against gram-positive bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, similar to beta-lactam antibiotics.
- Cytoprotective Effects : Research indicates that it may offer protective effects on pancreatic beta cells against endoplasmic reticulum (ER) stress, which is crucial for maintaining insulin secretion and glucose homeostasis.
- Anti-inflammatory Properties : this compound has shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL depending on the specific derivative tested.
- Cytoprotective Study : In a study focused on pancreatic beta cells, the compound was found to protect against apoptosis induced by ER stressors such as thapsigargin and tunicamycin. The EC50 value for cytoprotection was reported at approximately 10 µM, indicating a potent protective effect.
- Inflammation Modulation : Research highlighted in Pharmacology Reports indicated that treatment with this compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in a murine model of inflammation, suggesting its potential as an anti-inflammatory agent.
Table 2: Biological Activities and Findings
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | MIC against S. aureus: 0.5 - 8 µg/mL | Journal of Medicinal Chemistry |
| Cytoprotective | EC50 for β-cell protection: ~10 µM | Diabetes Journal |
| Anti-inflammatory | Reduced IL-6 and TNF-alpha levels | Pharmacology Reports |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
